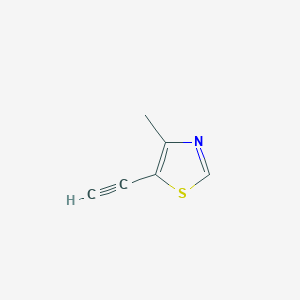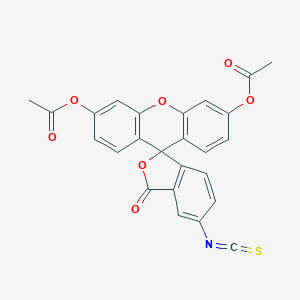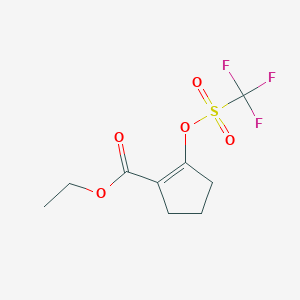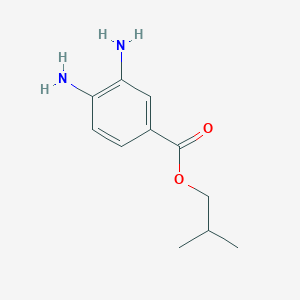
3,5-Difluoro-2-(trifluoromethyl)aniline
Vue d'ensemble
Description
“3,5-Difluoro-2-(trifluoromethyl)aniline” is a chemical compound that has been used as a building block for various inhibitors . It has been used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline, Schiff’s base, and 5,7-bis(trifluoromethyl)aniline .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, a Pd-catalyzed coupling reaction was used to form an intermediate, which was then hydrolyzed in the presence of 6 M HCl . The reaction product was analyzed by HPLC, revealing 2.2 area% of 2,3-dibromo-5,6-difluoroaniline as a residual intermediate .Molecular Structure Analysis
The molecular formula of “3,5-Difluoro-2-(trifluoromethyl)aniline” is C7H5F4N . The structure of this compound can also be represented as CF3C6H4NH2 .Chemical Reactions Analysis
The chemical reactions involving “3,5-Difluoro-2-(trifluoromethyl)aniline” are complex. For example, the thermal decomposition processes and initial reactions were monitored by DSC-TG-FTIR-MS and T-jump-PyGC-MS coupling analyses . The possible reaction pathway after the initial bond breakage is the rupture of the dissociative nitro group with massive heat release, which induces the ring opening of benzene .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Difluoro-2-(trifluoromethyl)aniline” include a refractive index of n20/D 1.481 (lit.), a boiling point of 170-173 °C (lit.), a melting point of 34 °C (lit.), and a density of 1.282 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Pharmaceutical Research
The trifluoromethyl group in compounds like 3,5-Difluoro-2-(trifluoromethyl)aniline is often associated with a variety of pharmacological activities. This compound can be used in the synthesis of potential drug molecules, particularly because fluorine atoms can significantly affect the biological activity of pharmaceuticals .
Energetic Materials
Compounds containing fluorine, such as 3,5-Difluoro-2-(trifluoromethyl)aniline, are explored for their potential in creating energetic materials. These materials require high density and thermal stability, which can be provided by the incorporation of fluorine atoms .
Toxicology
The nephrotoxic effects of 3,5-difluoroaniline have been investigated, which is structurally similar to 3,5-Difluoro-2-(trifluoromethyl)aniline. Such studies are important for understanding the safety profile of new compounds and assessing their potential risks to human health .
Mécanisme D'action
Target of Action
It is known to be used as a reagent in various chemical reactions, particularly in the suzuki–miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound’s interaction with its targets primarily involves the formation of carbon-carbon bonds in the Suzuki–Miyaura coupling process . This process involves the transmetalation of organoboron reagents with palladium (II) complexes
Biochemical Pathways
It is used as a reagent in the synthesis of various compounds . For instance, it has been used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline .
Result of Action
It is known to be a key reagent in various chemical reactions, contributing to the formation of new compounds .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,5-difluoro-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5N/c8-3-1-4(9)6(5(13)2-3)7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISXXYSSIKCYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382644 | |
| Record name | 3,5-difluoro-2-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-2-(trifluoromethyl)aniline | |
CAS RN |
123973-33-1 | |
| Record name | 3,5-difluoro-2-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(2S)-1-[[2-amino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B38028.png)




![Furo[3,2-b]pyridine-3-carbonitrile](/img/structure/B38040.png)







